molecular formula C14H15NO3 B5602044 ethyl 2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B5602044
M. Wt: 245.27 g/mol
InChI Key: BGXXSHSAPUYKKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves the reaction of 2H-azirines with enamines, yielding dihydropyrroles upon acid treatment. Law et al. (1984) described a general synthesis approach for 1H-pyrrole-2-carboxylic acid derivatives, showcasing the versatility of pyrrole synthesis methods (Law, Lai, Sammes, Katritzky, & Mak, 1984). This methodology highlights the foundational techniques applicable to synthesizing complex molecules like ethyl 2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate.

Molecular Structure Analysis

Understanding the molecular structure of such compounds is crucial for assessing their chemical behavior and potential applications. Single crystal X-ray structural analysis offers deep insights into the molecular geometry and intermolecular interactions. Studies by Ramazani et al. (2019) on polymorphs of closely related compounds revealed the importance of hydrogen bonding in determining molecular dimer configurations (Ramazani, Ahankar, Ślepokura, Lis, & Joo, 2019).

Chemical Reactions and Properties

Pyrrole derivatives engage in a wide array of chemical reactions, owing to their reactive sites. For example, the three-component spiro heterocyclization reaction described by Dmitriev, Silaichev, and Maslivets (2015) illustrates the compound's ability to form complex structures through reactions with malononitrile and 4-hydroxycoumarin (Dmitriev, Silaichev, & Maslivets, 2015). These reactions underscore the chemical versatility and potential for generating diverse molecular architectures.

Scientific Research Applications

Synthetic Utility in Organic Chemistry

Ethyl 2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate serves as a versatile intermediate in organic synthesis. It participates in phosphine-catalyzed [4 + 2] annulation reactions with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. These adducts are synthesized with excellent yields and complete regioselectivity, showcasing the compound's role in facilitating complex molecular constructions (Zhu, Lan, & Kwon, 2003). Moreover, it is utilized in the development of colorimetric chemosensors for the detection of metal ions such as Cu2+, Zn2+, and Co2+. This application underscores its potential in environmental monitoring and analytical chemistry (Aysha et al., 2021).

Photophysical Properties and Applications

The compound also finds applications in the study of photophysical properties. Its derivatives have been explored for their absorption, fluorescence, and photoisomerisation behaviors. Such studies are pivotal for the development of materials with potential applications in optoelectronics and as molecular probes in biological systems (Vyňuchal et al., 2008).

Antimalarial Activity

Research into its derivatives has revealed promising biological activities. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, have been evaluated for their antimalarial activities. This highlights the compound's significance in the development of new therapeutic agents (Ningsanont et al., 2003).

Advanced Material Synthesis

The compound's utility extends to the synthesis of advanced materials. It has been involved in reactions leading to the formation of diketopyrrolopyrrole (DPP) pigments, indicating its role in the development of pigments and dyes with potential applications in the coatings and plastics industries (Morton et al., 2005).

properties

IUPAC Name

ethyl 5-methyl-2-oxo-1-phenyl-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-18-14(17)12-9-13(16)15(10(12)2)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXXSHSAPUYKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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